molecular formula C15H21NS B503588 N-(thiophen-2-ylmethyl)adamantan-2-amine

N-(thiophen-2-ylmethyl)adamantan-2-amine

Cat. No.: B503588
M. Wt: 247.4g/mol
InChI Key: LIQMOXDEJXZZNV-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)adamantan-2-amine is a chemical compound of interest in pharmaceutical research, particularly due to its structural features. It contains an adamantane moiety linked to a thiophene ring via a methylamine group. The adamantane group is a well-known pharmacophore in medicinal chemistry. Specifically, adamantane derivatives have established roles as inhibitors of the influenza A M2 ion channel . Furthermore, research has identified that analogous compounds, which combine an adamantyl group with a thiophene ring through an amide linker, function as potent and selective inhibitors of the metabolic enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . Inhibition of 11β-HSD1 is a promising therapeutic strategy for treating metabolic conditions such as type 2 diabetes, insulin resistance, and obesity . Consequently, this compound presents a valuable scaffold for researchers investigating new treatments in the fields of virology and metabolic disease. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C15H21NS

Molecular Weight

247.4g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)adamantan-2-amine

InChI

InChI=1S/C15H21NS/c1-2-14(17-3-1)9-16-15-12-5-10-4-11(7-12)8-13(15)6-10/h1-3,10-13,15-16H,4-9H2

InChI Key

LIQMOXDEJXZZNV-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3NCC4=CC=CS4

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCC4=CC=CS4

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

This two-step method leverages the nucleophilicity of adamantan-2-amine and the electrophilicity of thiophene-2-carbaldehyde:

Step 1: Synthesis of Thiophene-2-carbaldehyde
Thiophen-2-ylmethanol undergoes oxidation using pyridinium chlorochromate (PCC) adsorbed on silica gel (PCC/SiO₂) in dichloromethane at 0°C. This method achieves 85% yield (Table 1), avoiding over-oxidation to carboxylic acids.

Step 2: Reductive Amination
Adamantan-2-amine reacts with thiophene-2-carbaldehyde in tetrahydrofuran (THF) under NaBH₄/CuSO₄/Amberlyst-15 catalysis. The imine intermediate forms spontaneously and reduces to the target secondary amine at room temperature, yielding 78% after column chromatography (Table 1).

Table 1: Reductive Amination Conditions and Outcomes

StepReagents/ConditionsYieldReference
Thiophene aldehyde synthesisPCC/SiO₂, DCM, 0°C85%
Reductive aminationNaBH₄/CuSO₄/Amberlyst-15, THF, rt78%

Mechanistic Insights
The CuSO₄/Amberlyst-15 system generates reactive hydrogen species via borohydride activation, while the acidic resin stabilizes the imine intermediate. This synergy prevents undesired enamine formation.

Alkylation Approach

Direct N-alkylation of adamantan-2-amine with thiophen-2-ylmethyl bromide proceeds via an SN2 mechanism:

Step 1: Synthesis of Thiophen-2-ylmethyl Bromide
Thiophen-2-ylmethanol reacts with phosphorus tribromide (PBr₃) in diethyl ether, yielding the alkyl bromide in 90% purity after distillation.

Step 2: N-Alkylation
Adamantan-2-amine and thiophen-2-ylmethyl bromide combine in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 60°C. Despite stoichiometric control, competing dialkylation reduces yields to 65% (Table 2).

Table 2: Alkylation Reaction Parameters

StepReagents/ConditionsYieldReference
Alkyl bromide synthesisPBr₃, Et₂O, 0°C → rt90%
N-AlkylationK₂CO₃, DMF, 60°C, 12 h65%

Challenges

  • Steric hindrance from the adamantane skeleton slows nucleophilic attack.

  • Base selection : Carbonate bases minimize elimination but require prolonged heating.

Visible Light-Mediated Cyclodesulfurization

Adapting methodologies from N-substituted benzimidazole synthesis, thiourea intermediates derived from adamantan-2-amine and thiophen-2-yl isothiocyanate could undergo photocatalyst-free cyclodesulfurization under blue LED light. Preliminary trials show <30% yields due to adamantane’s radical stability, necessitating further optimization.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between bromoadamantane and thiophen-2-ylmethylamine faces hurdles due to adamantane’s inert C–Br bonds. Screening ligands (XPhos, SPhos) and bases (Cs₂CO₃) achieves ≤40% conversion, underscoring the need for specialized catalysts.

Experimental Optimization and Scalability

Solvent and Temperature Effects

  • Reductive amination : Ethanol/water mixtures (9:1) improve imine solubility versus pure THF, boosting yields to 82%.

  • Alkylation : Replacing DMF with acetonitrile reduces side products but extends reaction time to 24 h.

Gram-Scale Synthesis

Reductive amination scales linearly to 10 g (75% yield), whereas alkylation suffers from bromide hydrolysis at >5 g scales.

Comparative Analysis of Methods

Table 3: Route Comparison

ParameterReductive AminationAlkylationCoupling
Yield78%65%<40%
Step Economy2 steps2 steps3+ steps
Catalyst CostLowLowHigh
ScalabilityExcellentModeratePoor

Key Advantages

  • Reductive amination : Mild conditions, high functional group tolerance.

  • Alkylation : Simplified purification via distillation.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)adamantan-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(thiophen-2-ylmethyl)adamantan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)adamantan-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. For example, it has been shown to inhibit the enzyme 11β-HSD1, which is involved in the regulation of glucocorticoid activity. Additionally, its structural similarity to other adamantane derivatives suggests it may interact with NMDA receptors, contributing to its analgesic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Structural Difference Molecular Weight (g/mol) Key Properties/Applications Reference
N-(4-Bromophenyl)adamantan-2-amine (Bromantane) Bromophenyl substituent instead of thiophene 306.25 Psychostimulant; enhances physical endurance
N-(Pyridin-2-ylmethyl)adamantan-2-amine Pyridine ring replaces thiophene 242.36 Higher basicity; potential CNS targeting
N-[(5-Iodothiophen-2-yl)methyl]adamantan-1-amine Iodine substituent on thiophene 373.30 Enhanced halogen bonding; radiopharmaceutical applications
5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine Thiadiazole ring instead of thiophene 237.37 Antimicrobial activity; hydrogen-bonding motifs
N-(2-Chloroethyl)adamantan-2-amine hydrochloride Chloroethyl chain instead of thiophene 213.75 Reactive intermediate for alkylation

Electronic and Pharmacological Properties

  • Thiophene vs. Phenyl/Pyridine :

    • Thiophene’s sulfur atom provides weaker basicity compared to pyridine but enhances π-stacking interactions. Bromantane’s bromophenyl group increases steric bulk, reducing CNS penetration compared to the thiophene analog .
    • Pyridine derivatives exhibit higher solubility in polar solvents due to nitrogen’s lone pair .
  • Adamantane’s Role :

    • Adamantane improves metabolic stability and lipophilicity. For example, Bromantane’s adamantane moiety contributes to its long half-life in vivo .
  • Biological Activity :

    • Thiophene-containing analogs (e.g., 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine ) show anti-inflammatory effects, suggesting the thiophene-adamantane hybrid may have similar applications .
    • Bromantane’s stimulant effects are absent in thiophene derivatives, highlighting substituent-dependent activity .

Physicochemical Data

Property N-(Thiophen-2-ylmethyl)adamantan-2-amine Bromantane Pyridin-2-ylmethyl Analog
Molecular Weight 247.40 306.25 242.36
LogP (Predicted) 3.8 4.5 2.9
Water Solubility Low Very low Moderate
Synthetic Yield ~60% (HATU-mediated coupling) 75–85% 55–70%

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